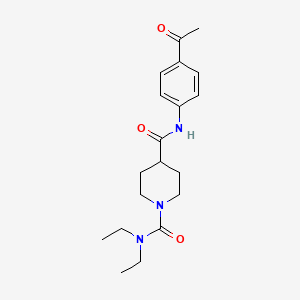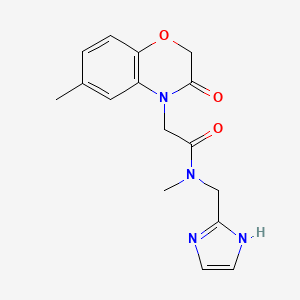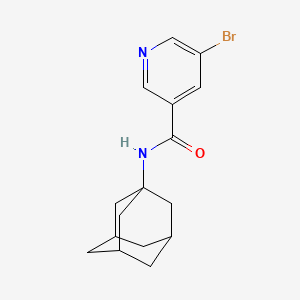![molecular formula C21H20N2O3 B5420472 N-(5-{[(4-ethylphenyl)amino]carbonyl}-2-methylphenyl)-2-furamide](/img/structure/B5420472.png)
N-(5-{[(4-ethylphenyl)amino]carbonyl}-2-methylphenyl)-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-{[(4-ethylphenyl)amino]carbonyl}-2-methylphenyl)-2-furamide, also known as EF5, is a hypoxic marker that is used in scientific research to identify areas of low oxygen levels in tissues. EF5 is a potent nitroimidazole compound that is selectively reduced in hypoxic cells to form a stable adduct, which can be detected using immunohistochemistry or fluorescence microscopy. EF5 has been extensively studied for its potential applications in cancer research, as well as in other areas of biology and medicine.
作用機序
N-(5-{[(4-ethylphenyl)amino]carbonyl}-2-methylphenyl)-2-furamide is selectively reduced in hypoxic cells to form a stable adduct, which can be detected using immunohistochemistry or fluorescence microscopy. The reduction of this compound is mediated by enzymes that are upregulated in hypoxic cells, such as nitroreductases and cytochrome P450 enzymes. Once reduced, this compound forms a covalent bond with cellular macromolecules, such as proteins and DNA, which allows it to be detected using various analytical techniques.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and to be well-tolerated in vivo. However, it can interfere with cellular metabolism and may induce oxidative stress in some cells. This compound has also been shown to induce the expression of hypoxia-inducible factor 1 (HIF-1), a transcription factor that is upregulated in response to hypoxia and plays a crucial role in cellular adaptation to low oxygen levels.
実験室実験の利点と制限
One of the primary advantages of N-(5-{[(4-ethylphenyl)amino]carbonyl}-2-methylphenyl)-2-furamide is its selectivity for hypoxic cells, which allows it to be used as a specific marker for these cells in various biological systems. This compound is also relatively easy to use and can be detected using a variety of analytical techniques. However, this compound has some limitations, including its potential to interfere with cellular metabolism and induce oxidative stress in some cells. Additionally, this compound is not a perfect marker for hypoxia and may not be effective in all biological systems.
将来の方向性
There are several potential future directions for research involving N-(5-{[(4-ethylphenyl)amino]carbonyl}-2-methylphenyl)-2-furamide. One area of interest is the development of new imaging techniques that can be used to detect this compound in vivo, which would allow for more accurate and non-invasive detection of hypoxic regions in tissues. Another area of interest is the development of new hypoxic markers that are more selective and less toxic than this compound. Finally, research is needed to better understand the mechanisms underlying the reduction of this compound in hypoxic cells and to identify new targets for therapeutic intervention in hypoxic diseases.
合成法
N-(5-{[(4-ethylphenyl)amino]carbonyl}-2-methylphenyl)-2-furamide can be synthesized using a multi-step process that involves the reaction of 2-methyl-5-nitrobenzenesulfonamide with 4-ethylphenyl isocyanate, followed by the addition of furfurylamine. The resulting product is then purified using column chromatography and characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.
科学的研究の応用
N-(5-{[(4-ethylphenyl)amino]carbonyl}-2-methylphenyl)-2-furamide has been widely used as a hypoxic marker in various scientific research studies. One of the primary applications of this compound is in cancer research, where it is used to identify regions of hypoxia within tumors. This compound has also been used in studies of ischemia, wound healing, and other physiological processes that involve hypoxia.
特性
IUPAC Name |
N-[5-[(4-ethylphenyl)carbamoyl]-2-methylphenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-3-15-7-10-17(11-8-15)22-20(24)16-9-6-14(2)18(13-16)23-21(25)19-5-4-12-26-19/h4-13H,3H2,1-2H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTIQBRWCTABPHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)C)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-(4-methoxyphenyl)propanamide](/img/structure/B5420398.png)
![isopropyl 2-(2-furylmethylene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5420409.png)
![4-[(3-amino-2-cyano-1-methyl-3-oxo-1-propen-1-yl)amino]butanoic acid](/img/structure/B5420417.png)

![1-(2-methoxy-1-methylethyl)-5-oxo-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-3-pyrrolidinecarboxamide](/img/structure/B5420428.png)
![N-(4-chlorophenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5420435.png)
![5-[(1-allyl-1H-indol-3-yl)methylene]-3-(2-fluorobenzyl)-2,4-imidazolidinedione](/img/structure/B5420439.png)
![5-allyl-3-(ethylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5420445.png)

![5-{3-[(1R*,2R*,6S*,7S*)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]-3-oxopropyl}-3-isoxazolol](/img/structure/B5420464.png)

![3-{5-[(3-chlorophenoxy)methyl]-2-furyl}-1-(1-ethyl-1H-pyrazol-3-yl)-2-propen-1-one](/img/structure/B5420483.png)
![1-{6-[2-(4-chlorophenyl)morpholin-4-yl]pyrimidin-4-yl}piperidin-4-ol](/img/structure/B5420489.png)
![2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-4-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3-oxazole](/img/structure/B5420491.png)